N-(1-Oxo-9-octadecenyl)glycine, also known as N-methyl-N-(1-oxo-9-octadecenyl)glycine or sodium N-methyl-N-(1-oxo-9-octadecenyl)aminoacetate, is a compound with significant relevance in various scientific fields. Its molecular formula is , and it has a molecular weight of approximately 375.5 g/mol. This compound is classified as an N-acylamino acid, which incorporates a long-chain fatty acid moiety (oleic acid) attached to a glycine derivative, making it amphiphilic in nature .
N-(1-Oxo-9-octadecenyl)glycine falls under the category of amphiphilic surfactants. These compounds are characterized by their ability to lower surface tension between two liquids or between a liquid and a solid, making them useful in various applications such as emulsification, corrosion inhibition, and as additives in lubricants .
The primary method for synthesizing N-(1-Oxo-9-octadecenyl)glycine is the Schotten-Baumann reaction. This reaction involves the addition of oleoyl chloride to an aqueous solution of N-methylglycine at a controlled pH (typically around 10). Sodium hydroxide is used to maintain this pH during the reaction .
N-(1-Oxo-9-octadecenyl)glycine consists of a long hydrocarbon chain derived from oleic acid, with a ketone functional group adjacent to the amino group from glycine. Its structure can be represented using various notations:
CCCCCCCCC=CCCCCCCCC(=O)N(C)CC(=O)[O-].[Na+]
N-(1-Oxo-9-octadecenyl)glycine can undergo various chemical reactions typical of amino acids and fatty acids:
These reactions are influenced by factors such as temperature, pH, and concentration of reactants, which can significantly affect yield and product purity.
The mechanism by which N-(1-Oxo-9-octadecenyl)glycine functions primarily revolves around its amphiphilic nature. This property allows it to interact with both hydrophilic and hydrophobic substances, facilitating processes such as:
The precise mechanism involves the orientation of the hydrophobic tail towards oil phases while the hydrophilic head interacts with water phases, creating stable emulsions or dispersions .
These properties contribute to its effectiveness as a surfactant and emulsifier in various formulations.
N-(1-Oxo-9-octadecenyl)glycine has diverse applications across scientific fields:
CAS No.: 2437-23-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1